Cas no 150571-06-5 (2-amino-4-cyano-4-methylbutanoic acid)

2-amino-4-cyano-4-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- Norvaline, 4-cyano-(9CI)
- TAN 1434
- 2-amino-4-cyano-4-methylbutanoic acid
- 2-Amino-4-cyano-4-methylbutanoicacid
- DTXSID101315677
- SCHEMBL8961058
- 150571-06-5
- Norvaline, 4-cyano-
- EN300-1298536
-
- インチ: InChI=1S/C6H10N2O2/c1-4(3-7)2-5(8)6(9)10/h4-5H,2,8H2,1H3,(H,9,10)/t4?,5-/m0/s1
- InChIKey: SEZZPFFVJITYEI-AKGZTFGVSA-N
- ほほえんだ: C(C(C)C[C@@H](C(O)=O)N)#N
計算された属性
- せいみつぶんしりょう: 142.074227566g/mol
- どういたいしつりょう: 142.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.7
- トポロジー分子極性表面積: 87.1Ų
2-amino-4-cyano-4-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298536-1000mg |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 1000mg |
$414.0 | 2023-09-30 | ||
Enamine | EN300-1298536-100mg |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 100mg |
$364.0 | 2023-09-30 | ||
Enamine | EN300-1298536-0.05g |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1298536-250mg |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 250mg |
$381.0 | 2023-09-30 | ||
Enamine | EN300-1298536-500mg |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 500mg |
$397.0 | 2023-09-30 | ||
Enamine | EN300-1298536-2500mg |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 2500mg |
$810.0 | 2023-09-30 | ||
Enamine | EN300-1298536-5.0g |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1298536-5000mg |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 5000mg |
$1199.0 | 2023-09-30 | ||
Enamine | EN300-1298536-10.0g |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1298536-1.0g |
2-amino-4-cyano-4-methylbutanoic acid |
150571-06-5 | 1g |
$728.0 | 2023-06-06 |
2-amino-4-cyano-4-methylbutanoic acid 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-amino-4-cyano-4-methylbutanoic acidに関する追加情報
Introduction to 2-amino-4-cyano-4-methylbutanoic acid (CAS No. 150571-06-5)
2-amino-4-cyano-4-methylbutanoic acid, with the chemical formula C6H10N2O2, is a versatile compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This amino acid derivative exhibits unique structural and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The compound's molecular structure, featuring both amino and cyano functional groups, contributes to its reactivity and potential applications in drug development and enzyme inhibition studies.
The synthesis of 2-amino-4-cyano-4-methylbutanoic acid typically involves multi-step organic reactions, often starting from readily available precursors such as methyl acetoacetate or 4-methylpentanediol. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been optimized to enhance yield and purity. Recent advancements in green chemistry have also focused on developing more sustainable routes for its production, minimizing waste and reducing environmental impact.
In the realm of pharmaceutical research, 2-amino-4-cyano-4-methylbutanoic acid has been explored as a building block for peptidomimetics and protease inhibitors. Its structural motif is reminiscent of natural amino acids but with modifications that can fine-tune binding interactions with biological targets. For instance, studies have demonstrated its potential in developing inhibitors for matrix metalloproteinases (MMPs), which are enzymes implicated in various pathological conditions such as cancer metastasis and inflammation.
One of the most compelling aspects of 2-amino-4-cyano-4-methylbutanoic acid is its role in the development of novel therapeutic agents. Researchers have leveraged its chemical scaffold to design molecules with enhanced pharmacological properties. A notable example is its incorporation into small-molecule inhibitors targeting bacterial biofilm formation. Biofilms are a major challenge in antibiotic therapy due to their resistance mechanisms, and compounds derived from 2-amino-4-cyano-4-methylbutanoic acid have shown promise in disrupting these structures by interfering with key bacterial communication pathways.
The compound's cyano group also makes it a candidate for further derivatization, enabling the creation of diverse analogs with tailored biological activities. For example, alkylation or esterification of the carboxylate functionality can yield derivatives suitable for oral administration or improved solubility. Additionally, the amino group provides a site for conjugation with other pharmacophores, enhancing binding affinity or modulating metabolic stability.
Recent computational studies have further highlighted the potential of 2-amino-4-cyano-4-methylbutanoic acid in drug discovery. Molecular docking simulations have identified its binding pockets in target proteins with high specificity, suggesting its utility as a lead compound for structure-based drug design. These simulations, combined with experimental validation, have paved the way for rapid screening of analogs with improved pharmacokinetic profiles.
The biochemical significance of 2-amino-4-cyano-4-methylbutanoic acid extends beyond its role as a synthetic intermediate. It has been investigated for its potential effects on metabolic pathways, particularly in relation to amino acid biosynthesis and neurotransmitter production. Preliminary findings suggest that it may modulate enzyme activity involved in glutamate metabolism, which could have implications for neurological disorders such as epilepsy and neurodegenerative diseases.
In conclusion, 2-amino-4-cyano-4-methylbutanoic acid (CAS No. 150571-06-5) represents a fascinating compound with broad applications in pharmaceutical research and biotechnology. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly significant role in addressing complex biological challenges.
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